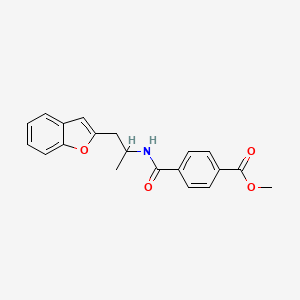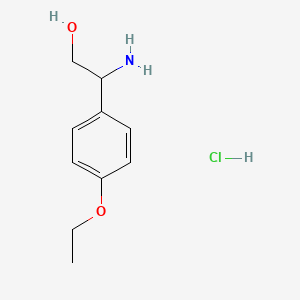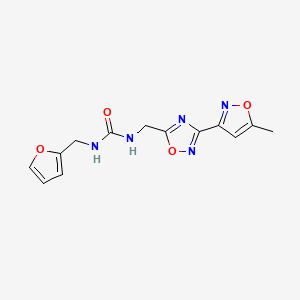
7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one” is a derivative of the chromen-4-one class of compounds. Chromen-4-one derivatives are known for their diverse biological activities and are valuable in drug research and development .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, 4-hydroxy-2-quinolones, a related class of compounds, can be synthesized from anilines using malonic acid equivalents .Mechanism of Action
The mechanism of action of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one is not fully understood, but studies have suggested that it may act through several pathways. EPOC has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules. It may also activate the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. EPOC has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one in lab experiments is its wide range of potential applications. It has been found to exhibit a variety of biochemical and physiological effects, making it a versatile compound for research. However, one of the limitations of using EPOC is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of EPOC and its potential interactions with other compounds. Additionally, the development of new synthesis methods may make it easier to produce larger quantities of this compound for research purposes.
In conclusion, this compound is a synthetic compound with a wide range of potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for future studies. While there are some limitations to using EPOC in lab experiments, its versatility and potential for therapeutic applications make it a valuable compound for researchers to explore.
Synthesis Methods
The synthesis of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one can be achieved through several methods, including the use of microwave irradiation and catalytic systems. One of the most commonly used methods involves the reaction of 7-hydroxy-4-chromenone with 2-ethoxyphenol in the presence of a catalyst such as p-toluenesulfonic acid.
Scientific Research Applications
The potential applications of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one in scientific research are vast. One of the main areas of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that EPOC can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
7-ethoxy-3-(2-ethoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-21-13-9-10-14-17(11-13)23-12-18(19(14)20)24-16-8-6-5-7-15(16)22-4-2/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQGFLFHMYMJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2787404.png)



![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)



![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2787420.png)

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2787425.png)